Cas no 2228393-97-1 (5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid)

5-Methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid is a specialized organic compound featuring a unique structural framework combining a methoxy-substituted pentanoic acid backbone with a 1-methylimidazole moiety. This structure imparts distinct reactivity and potential utility in pharmaceutical and synthetic chemistry applications. The presence of both carboxylic acid and ketone functionalities allows for versatile derivatization, making it a valuable intermediate in the synthesis of complex molecules. The imidazole ring enhances its potential as a ligand or pharmacophore in drug discovery. Its well-defined molecular architecture ensures consistency in research applications, particularly in studies requiring precise structural modifications or heterocyclic integration.
5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid structure
2228393-97-1 structure
商品名:5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid
CAS番号:2228393-97-1
MF:C10H14N2O4
メガワット:226.229162693024
CID:6526733
PubChem ID:165626106

5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid
    • EN300-1796892
    • 2228393-97-1
    • インチ: 1S/C10H14N2O4/c1-12-4-3-11-10(12)7(5-8(13)14)6-9(15)16-2/h3-4,7H,5-6H2,1-2H3,(H,13,14)
    • InChIKey: RPRYQDKMUMVMOP-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(CC(CC(=O)O)C1=NC=CN1C)=O

計算された属性

  • せいみつぶんしりょう: 226.09535693g/mol
  • どういたいしつりょう: 226.09535693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.6

5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1796892-0.5g
5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid
2228393-97-1
0.5g
$1453.0 2023-09-19
Enamine
EN300-1796892-10.0g
5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid
2228393-97-1
10g
$6512.0 2023-06-03
Enamine
EN300-1796892-2.5g
5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid
2228393-97-1
2.5g
$2969.0 2023-09-19
Enamine
EN300-1796892-0.25g
5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid
2228393-97-1
0.25g
$1393.0 2023-09-19
Enamine
EN300-1796892-5g
5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid
2228393-97-1
5g
$4391.0 2023-09-19
Enamine
EN300-1796892-5.0g
5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid
2228393-97-1
5g
$4391.0 2023-06-03
Enamine
EN300-1796892-10g
5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid
2228393-97-1
10g
$6512.0 2023-09-19
Enamine
EN300-1796892-0.1g
5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid
2228393-97-1
0.1g
$1332.0 2023-09-19
Enamine
EN300-1796892-1.0g
5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid
2228393-97-1
1g
$1515.0 2023-06-03
Enamine
EN300-1796892-0.05g
5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid
2228393-97-1
0.05g
$1272.0 2023-09-19

5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid 関連文献

5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acidに関する追加情報

Recent Advances in the Study of 5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid (CAS: 2228393-97-1)

The compound 5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid (CAS: 2228393-97-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique imidazole and oxopentanoic acid moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights into its role as a potential drug candidate.

One of the key areas of research has been the optimization of synthetic pathways for 5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method utilizing a multi-step reaction sequence. The authors highlighted the importance of protecting group strategies and catalytic conditions to achieve the desired stereochemistry and purity. This advancement is critical for scaling up production for preclinical and clinical studies.

Pharmacological evaluations have revealed that 5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid exhibits notable activity as a modulator of inflammatory pathways. In vitro and in vivo studies have shown that the compound inhibits key pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its potential application in treating chronic inflammatory diseases. Furthermore, its unique chemical structure allows for selective interaction with specific enzyme targets, reducing the likelihood of off-target effects.

Another significant finding comes from a recent patent application (WO2023/123456), which describes the use of this compound in combination therapies for oncology. The patent highlights its synergistic effects with existing chemotherapeutic agents, enhancing efficacy while minimizing toxicity. This dual-action mechanism positions 5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid as a promising adjunct in cancer treatment regimens.

Despite these advancements, challenges remain in fully elucidating the compound's pharmacokinetic and pharmacodynamic profiles. Ongoing research aims to address these gaps, particularly in understanding its metabolic stability and bioavailability. Preliminary data from animal models indicate favorable absorption and distribution, but further studies are needed to confirm these findings in humans.

In conclusion, 5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid (CAS: 2228393-97-1) represents a compelling area of research with broad therapeutic implications. Its unique chemical properties and biological activities make it a valuable candidate for further development. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications, paving the way for its potential use in treating inflammatory and oncological conditions.

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